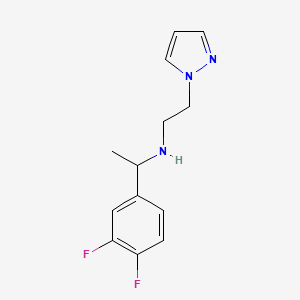![molecular formula C15H20N4O B7572649 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one](/img/structure/B7572649.png)
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and biology. MPP is a small molecule that belongs to the class of pyridinone derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one exerts its effects through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX-2, 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antimicrobial effects. Additionally, 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been shown to have antioxidant properties, making it a potential candidate for the prevention and treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one in lab experiments is its relatively low cost and easy availability. Additionally, 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been shown to exhibit high potency and selectivity, making it a valuable tool for studying the mechanisms underlying various biological processes. However, one limitation of using 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers and study participants.
Orientations Futures
There are several potential future directions for the study of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one. One area of research could focus on the development of new derivatives of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one with improved potency and selectivity. Additionally, further studies could investigate the potential applications of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one in the treatment of various inflammatory and infectious diseases. Finally, research could explore the potential use of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one in the development of new diagnostic tools for the detection of oxidative stress-related disorders.
Méthodes De Synthèse
The synthesis of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one can be achieved through various methods, including the reaction of 4-(1H-pyrazol-5-yl)piperidine with 1-methyl-2-chloropyridine-4-one in the presence of a base. The reaction results in the formation of 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one as a yellow solid that can be purified through recrystallization.
Applications De Recherche Scientifique
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, 1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-18-7-3-12(10-15(18)20)11-19-8-4-13(5-9-19)14-2-6-16-17-14/h2-3,6-7,10,13H,4-5,8-9,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVIHPOQZFATGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC(CC2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[[4-(1H-pyrazol-5-yl)piperidin-1-yl]methyl]pyridin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[benzenesulfonyl(1,3-thiazol-2-yl)amino]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7572566.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![1-[(2,4-Difluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572594.png)

![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![1-[2-(2-Fluorophenyl)-2-methylpropyl]-2-methylguanidine;hydroiodide](/img/structure/B7572609.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)

![1-(2,6-Dimethylpiperidin-1-yl)-2-[2-(trifluoromethyl)quinolin-7-yl]oxyethanone](/img/structure/B7572656.png)
![2-[4-[[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7572662.png)
![N-methyl-N-[1-(4-methylphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7572679.png)
![N-[4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7572686.png)